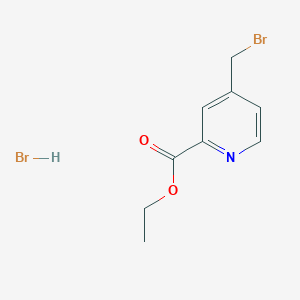
Ethyl 4-(bromomethyl)picolinate hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(bromomethyl)picolinate hydrobromide is a chemical compound with the molecular formula C9H11Br2NO2. It is a derivative of picolinic acid and is characterized by the presence of a bromomethyl group attached to the fourth position of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-(bromomethyl)picolinate hydrobromide can be synthesized through a multi-step process. One common method involves the bromination of ethyl 4-methylpicolinate. The reaction typically proceeds as follows:
Bromination: Ethyl 4-methylpicolinate is treated with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, to introduce the bromomethyl group at the fourth position of the pyridine ring.
Hydrobromide Formation: The resulting ethyl 4-(bromomethyl)picolinate is then reacted with hydrobromic acid to form the hydrobromide salt.
The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product purity.
化学反应分析
Types of Reactions
Ethyl 4-(bromomethyl)picolinate hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to convert the bromomethyl group to a carboxyl group.
Reduction: Reduction reactions can be used to remove the bromine atom and form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of methyl derivatives.
科学研究应用
Ethyl 4-(bromomethyl)picolinate hydrobromide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Medicinal Chemistry: It serves as a precursor for the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 4-(bromomethyl)picolinate hydrobromide involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis. The compound can also interact with biological molecules, potentially inhibiting enzymes or binding to receptors.
相似化合物的比较
Ethyl 4-(bromomethyl)picolinate hydrobromide can be compared with other similar compounds, such as:
Ethyl 4-methylpicolinate: Lacks the bromomethyl group and is less reactive in nucleophilic substitution reactions.
Ethyl 4-chloromethylpicolinate: Contains a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.
Ethyl 4-(iodomethyl)picolinate: Contains an iodomethyl group, which is more reactive than the bromomethyl group in substitution reactions.
The uniqueness of this compound lies in its balanced reactivity, making it suitable for a wide range of synthetic applications.
属性
分子式 |
C9H11Br2NO2 |
|---|---|
分子量 |
325.00 g/mol |
IUPAC 名称 |
ethyl 4-(bromomethyl)pyridine-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-5-7(6-10)3-4-11-8;/h3-5H,2,6H2,1H3;1H |
InChI 键 |
OXWPYIZOROLQOO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC=CC(=C1)CBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


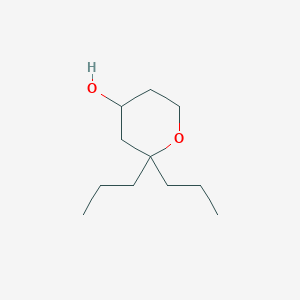
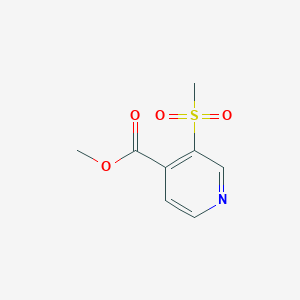
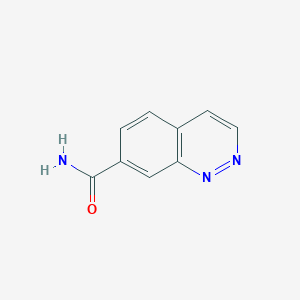
![Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13669039.png)
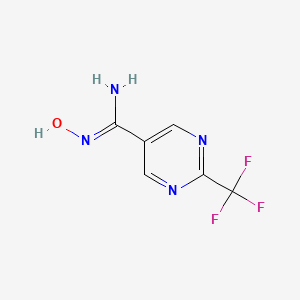
![Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]-](/img/structure/B13669053.png)
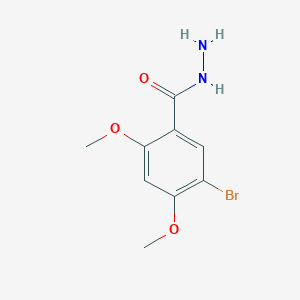
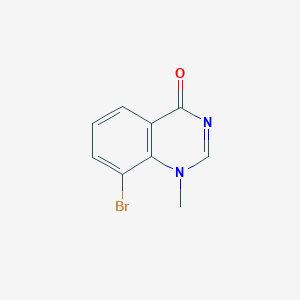


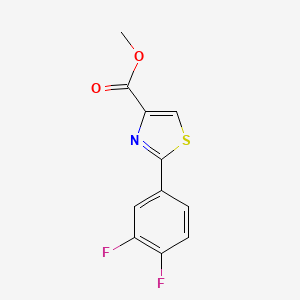
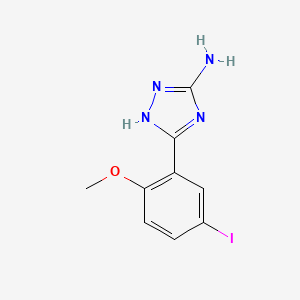
![3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13669088.png)
![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13669100.png)
